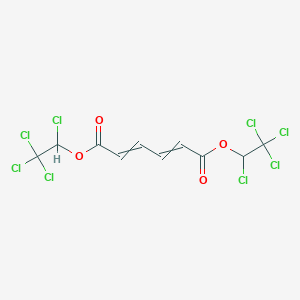
Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate is a chemical compound known for its unique structure and properties It is an ester derivative of 2,4-hexadienedioic acid, where the esterifying groups are 1,2,2,2-tetrachloroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate typically involves the esterification of 2,4-hexadienedioic acid with 1,2,2,2-tetrachloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as toluene or dichloromethane, to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce less chlorinated esters or alcohols.
Scientific Research Applications
Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate involves its interaction with molecular targets through various pathways. The compound’s reactivity is influenced by the presence of multiple chlorine atoms, which can participate in electrophilic and nucleophilic reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) ether: Another chlorinated ester with different reactivity and applications.
Hexachloroethane: A chlorinated compound with distinct properties and uses.
Tetrachloroethylene: A chlorinated solvent with various industrial applications.
Properties
CAS No. |
53744-22-2 |
|---|---|
Molecular Formula |
C10H6Cl8O4 |
Molecular Weight |
473.8 g/mol |
IUPAC Name |
bis(1,2,2,2-tetrachloroethyl) hexa-2,4-dienedioate |
InChI |
InChI=1S/C10H6Cl8O4/c11-7(9(13,14)15)21-5(19)3-1-2-4-6(20)22-8(12)10(16,17)18/h1-4,7-8H |
InChI Key |
CGQFSDNBZRQGLJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(=O)OC(C(Cl)(Cl)Cl)Cl)C=CC(=O)OC(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















